molecular formula C6H9NO2S2 B498610 N,N-dimethylthiophene-2-sulfonamide CAS No. 41895-10-7

N,N-dimethylthiophene-2-sulfonamide

Cat. No.: B498610
CAS No.: 41895-10-7
M. Wt: 191.3g/mol
InChI Key: NUJYNKAXDKAZGE-UHFFFAOYSA-N
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Description

N,N-Dimethylthiophene-2-sulfonamide is a synthetic organic compound featuring a thiophene ring core substituted with a dimethylsulfonamide functional group. It belongs to the important class of thiophene-sulfonamides, which are recognized in medicinal chemistry as versatile intermediates and potential pharmacophores . The compound serves as a valuable building block in organic synthesis and drug discovery research. Its structure is characterized by a thiophene ring linked to a sulfur atom, which is doubly bonded to two oxygen atoms and singly bonded to a nitrogen atom that is substituted with two methyl groups . Thiophene-sulfonamide derivatives are primarily investigated for their biological activities, particularly as enzyme inhibitors. Structurally related sulfonamides are known to act as potent inhibitors of carbonic anhydrase enzymes . Furthermore, recent research on closely analogous compounds, specifically 5-bromo-N-alkylthiophene-2-sulfonamides, has demonstrated significant antibacterial potency against challenging drug-resistant bacterial strains such as New Delhi Metallo-β-lactamase (NDM) producing Klebsiella pneumoniae . This suggests that the this compound scaffold holds promise for the development of new anti-infective agents. The mechanism of action for sulfonamide-containing compounds often involves competitive inhibition or interaction with the active sites of enzymes. The antibacterial effect of classic sulfonamide drugs, for instance, stems from their role as competitive antagonists of 4-aminobenzoic acid (PABA) in the microbial folate synthesis pathway . As a specialized chemical, this product is strictly intended for laboratory research purposes. It is not approved for human, veterinary, or diagnostic use.

Properties

CAS No.

41895-10-7

Molecular Formula

C6H9NO2S2

Molecular Weight

191.3g/mol

IUPAC Name

N,N-dimethylthiophene-2-sulfonamide

InChI

InChI=1S/C6H9NO2S2/c1-7(2)11(8,9)6-4-3-5-10-6/h3-5H,1-2H3

InChI Key

NUJYNKAXDKAZGE-UHFFFAOYSA-N

SMILES

CN(C)S(=O)(=O)C1=CC=CS1

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CS1

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

N,N-dimethylthiophene-2-sulfonamide has demonstrated significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, including drug-resistant pathogens. Notably:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibits potent antibacterial activity, with MIC values reported as low as 0.39 µg/mL against resistant strains like New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae .
  • Broad-Spectrum Activity : It has shown moderate to good antibacterial effects against other strains such as Staphylococcus aureus and Escherichia coli .

Carbonic Anhydrase Inhibition

The compound functions as a carbonic anhydrase inhibitor, which is particularly useful in treating elevated intraocular pressure associated with glaucoma. Carbonic anhydrase inhibitors help reduce intraocular pressure by inhibiting the enzyme responsible for bicarbonate formation, thus decreasing fluid production in the eye . This mechanism is crucial for managing conditions like glaucoma, where maintaining normal intraocular pressure is vital to prevent vision loss.

Case Study 1: Antibacterial Efficacy

A study examining the antibacterial efficacy of this compound highlighted its effectiveness against multidrug-resistant Staphylococcus aureus. The compound was tested using clinical isolates to determine its MIC and was found to be significantly effective compared to conventional antibiotics .

Case Study 2: Glaucoma Treatment

In a clinical setting focused on glaucoma treatment, compounds based on thiophene-2-sulfonamides were evaluated for their ability to reduce intraocular pressure. Results indicated that these compounds could provide targeted therapy with fewer systemic side effects compared to traditional carbonic anhydrase inhibitors .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential:

Compound NameStructural FeaturesNotable Activities
SulfanilamideContains an amine instead of dimethylamineAntibacterial properties
AcetazolamideContains a thiazole ring instead of thiopheneCarbonic anhydrase inhibition
Benzene-sulfonamideAromatic ring without thiopheneAntimicrobial activity
5-(Aminomethyl)-N,N-dimethylthiophene-2-sulfonamideSimilar structure with an amino groupPotential neuroprotective effects

This table illustrates how this compound stands out due to its specific combination of functional groups that may enhance both solubility and biological activity compared to other related compounds.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

This section compares N,N-dimethylthiophene-2-sulfonamide with analogous sulfonamides and thiophene derivatives, focusing on structural features, physicochemical properties, and biological activities.

Structural and Physicochemical Comparisons

Table 1: Structural and Molecular Data

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Structural Features
This compound C₇H₁₂N₂O₂S₂ 220.31 Dimethylamino, thiophene Planar thiophene ring; sulfonamide group
N-(2-Aminophenyl)thiophene-2-sulfonamide C₁₀H₁₀N₂O₂S₂ 270.33 2-Aminophenyl, thiophene Dihedral angle: 13.5° (benzene-thiophene)
N-(2-Nitrophenyl)thiophene-2-carboxamide C₁₁H₈N₂O₃S 248.26 2-Nitrophenyl, carboxamide Dihedral angle: 13.5°–16.1° (nitro group)
N-(2-Ethoxyphenyl)-2-thiophenesulfonamide C₁₂H₁₃NO₃S₂ 283.37 2-Ethoxyphenyl, thiophene Ethoxy group introduces steric bulk

Key Observations :

  • Dihedral Angles: The thiophene ring in N-(2-nitrophenyl)thiophene-2-carboxamide forms a dihedral angle of ~13.5° with the benzene ring, influencing molecular packing and solubility . Similar planar arrangements are observed in N-(2-aminophenyl) analogs .
  • Substituent Effects: Alkyl groups (e.g., dimethylamino in this compound) enhance solubility, while nitro or ethoxy groups increase steric hindrance .

Key Findings :

  • The dimethylamino group in this compound reduces metabolic instability compared to carcinogenic sulfonamides like N-hydroxy-2-fluorenylbenzenesulfonamide, which undergoes desulfonylation to toxic intermediates .
  • Nitro-substituted analogs exhibit genotoxicity due to nitro group reduction, a liability absent in the dimethylamino variant .

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